- Fused pyrimidinone and triazinone derivative as antifungal and/or antiparasitic agent, and method for the preparation thereof, World Intellectual Property Organization, , ,

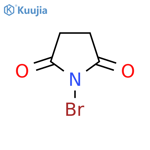

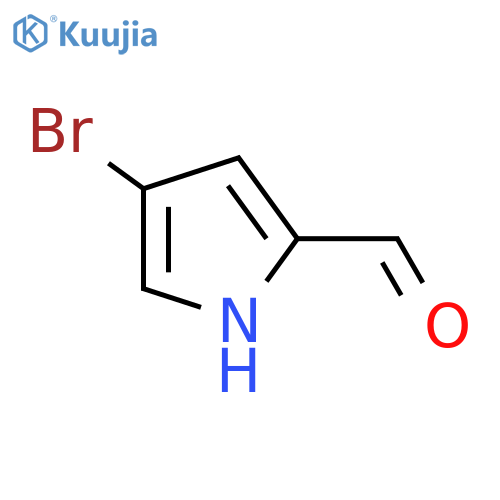

Cas no 931-33-9 (4-Bromo-1H-pyrrole-2-carbaldehyde)

931-33-9 structure

Nome del prodotto:4-Bromo-1H-pyrrole-2-carbaldehyde

4-Bromo-1H-pyrrole-2-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-Bromo-1H-pyrrole-2-carbaldehyde

- 4-Bromo-2-pyrrolecarboxaldehyde

- 1H-Pyrrole-2-carboxaldehyde, 4-bromo-

- 4-bromo-1H-Pyrrole-2-carboxaldehyde

- 4-BROMOPYROLE-2-CARBOXALDEHYDE

- 4-BROMOPYRROLE-2-CARBOXALDEHYDE

- 1H-Pyrrole-2-carboxaldehyde,4-bromo

- 4-bromo-2-formylpyrrole

- 4-bromo-pyrrole-2-carbaldehyde

- RFQYNGQAZZSGFM-UHFFFAOYSA-N

- 4-bromopyrrole-2-carbaldehyde

- BCP05404

- SBB088835

- 4-Bromo-1H-pyrrole-2-carbaldehyde #

- 4-Bromo-1H-pyrrole-2-carboxaldehyde (ACI)

- Pyrrole-2-carboxaldehyde, 4-bromo- (7CI, 8CI)

- AKOS006230227

- SB63883

- DTXSID30344803

- SCHEMBL2362181

- CS-W020675

- MFCD02179586

- DB-079486

- SY031830

- Z1201621650

- PS-3316

- 4-Bromo-1H-pyrrole-2-carbaldehyde, AldrichCPR

- 931-33-9

- EN300-182953

- AQ-405/40279458

-

- MDL: MFCD02179586

- Inchi: 1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H

- Chiave InChI: RFQYNGQAZZSGFM-UHFFFAOYSA-N

- Sorrisi: O=CC1NC=C(Br)C=1

Proprietà calcolate

- Massa esatta: 172.94800

- Massa monoisotopica: 172.94763g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 8

- Conta legami ruotabili: 1

- Complessità: 96.4

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 32.9

- XLogP3: 1.2

Proprietà sperimentali

- PSA: 32.86000

- LogP: 1.58970

4-Bromo-1H-pyrrole-2-carbaldehyde Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302

- Dichiarazione di avvertimento: P280-P305+P351+P338

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Inert atmosphere,2-8°C

4-Bromo-1H-pyrrole-2-carbaldehyde Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

4-Bromo-1H-pyrrole-2-carbaldehyde Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067429-10g |

4-Bromo-1H-pyrrole-2-carbaldehyde |

931-33-9 | 98% | 10g |

¥396.00 | 2024-04-25 | |

| eNovation Chemicals LLC | K39302-25g |

4-bromo-1H-pyrrole-2-carbaldehyde |

931-33-9 | 97% | 25g |

$874 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067429-25g |

4-Bromo-1H-pyrrole-2-carbaldehyde |

931-33-9 | 98% | 25g |

¥915.00 | 2024-04-25 | |

| abcr | AB234458-5 g |

4-Bromo-1H-pyrrole-2-carboxaldehyde; . |

931-33-9 | 5 g |

€133.10 | 2023-07-20 | ||

| eNovation Chemicals LLC | D566555-250g |

4-Bromo-1H-pyrrole-2-carbaldehyde |

931-33-9 | 97% | 250g |

$3000 | 2023-08-31 | |

| abcr | AB234458-10g |

4-Bromo-1H-pyrrole-2-carboxaldehyde; . |

931-33-9 | 10g |

€122.50 | 2025-02-19 | ||

| eNovation Chemicals LLC | D519508-1g |

4-BroMo-1H-pyrrole-2-carbaldehyde |

931-33-9 | 97% | 1g |

$380 | 2024-05-24 | |

| Apollo Scientific | OR10388-1g |

4-Bromo-1H-pyrrole-2-carboxaldehyde |

931-33-9 | 1g |

£150.00 | 2023-06-14 | ||

| TRC | B686860-1g |

4-Bromo-2-pyrrolecarboxaldehyde |

931-33-9 | 1g |

$ 207.00 | 2023-04-18 | ||

| Apollo Scientific | OR10388-100mg |

4-Bromo-1H-pyrrole-2-carboxaldehyde |

931-33-9 | 100mg |

£15.00 | 2025-02-19 |

4-Bromo-1H-pyrrole-2-carbaldehyde Metodo di produzione

Metodo di produzione 1

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 6.5 h, -78 °C; -78 °C → 0 °C

Riferimento

- Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of sulphone-based CRTh2 antagonists, European Journal of Medicinal Chemistry, 2016, 113, 102-133

Metodo di produzione 3

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Hydrogen bromide Solvents: Dimethyl sulfoxide , Water ; 2 h, 50 °C; 50 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, rt

Riferimento

- Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions, Journal of Chemical Research, 2014, 38(10), 593-596

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 15 min, 0 °C

Riferimento

- Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process, RSC Advances, 2021, 11(41), 25624-25627

Metodo di produzione 6

Metodo di produzione 7

Metodo di produzione 8

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; rt → 0 °C

1.2 Reagents: N-Bromosuccinimide ; 15 min, 0 °C; 0 °C → rt

1.2 Reagents: N-Bromosuccinimide ; 15 min, 0 °C; 0 °C → rt

Riferimento

- Refined syntheses of hydrodipyrrin precursors to chlorin and bacteriochlorin building blocks, Journal of Porphyrins and Phthalocyanines, 2009, 13(10), 1098-1110

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; rt → -70 °C; -70 °C; 1 h, -78 °C

1.2 Reagents: Hexane , Water ; -78 °C → rt

1.3 Solvents: Tetrahydrofuran , Hexane ; 1 h, rt

1.2 Reagents: Hexane , Water ; -78 °C → rt

1.3 Solvents: Tetrahydrofuran , Hexane ; 1 h, rt

Riferimento

- Preparation of quinazoline derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 10

Metodo di produzione 11

Metodo di produzione 12

Metodo di produzione 13

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; rt → -78 °C

1.2 Reagents: N-Bromosuccinimide ; 1 h, -78 °C

1.3 Solvents: Hexane , Water ; -78 °C; -78 °C → rt

1.2 Reagents: N-Bromosuccinimide ; 1 h, -78 °C

1.3 Solvents: Hexane , Water ; -78 °C; -78 °C → rt

Riferimento

- Synthetic chlorins bearing auxochromes at the 3- and 13-positions, Journal of Organic Chemistry, 2006, 71(11), 4092-4102

Metodo di produzione 14

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; rt → -78 °C; 1 h, -78 °C

1.2 Reagents: Hexane , Water ; -78 °C → 0 °C

1.2 Reagents: Hexane , Water ; -78 °C → 0 °C

Riferimento

- Synthesis of chlorins and phorbines with enhanced red spectral features for use in photodynamic therapy or in solar cells, World Intellectual Property Organization, , ,

Metodo di produzione 16

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ; 10 min, -78 °C; 5 h, -78 °C → rt

1.2 Reagents: Potassium bisulfate Solvents: Water ; rt

1.2 Reagents: Potassium bisulfate Solvents: Water ; rt

Riferimento

- Preparation of tambjamines and B-ring functionalized prodiginines as potent antimalarials, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ; 10 min, -78 °C; 5 h, -78 °C → rt

1.2 Reagents: Potassium bisulfate Solvents: Water

1.2 Reagents: Potassium bisulfate Solvents: Water

Riferimento

- Synthesis and Structure-Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials, Journal of Medicinal Chemistry, 2015, 58(18), 7286-7309

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 0 °C; 0 °C

1.2 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Sodium sulfite Solvents: Water

Riferimento

- Design, Sustainable Synthesis, and Programmed Reactions of Templated N-Heteroaryl-Fused Vinyl Sultams, Journal of Organic Chemistry, 2017, 82(18), 9350-9359

Metodo di produzione 20

Metodo di produzione 21

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1 h, -78 °C

Riferimento

- Iterative Suzuki-Miyaura Cross-coupling/Bromo-desilylation Reaction Sequences for the Assembly of Chemically Well-defined, Acyclic Oligopyrrole/Benzenoid Hybrids Embodying Mixed Modes of Connectivity, Chemistry - An Asian Journal, 2020, 15(19), 3059-3081

4-Bromo-1H-pyrrole-2-carbaldehyde Raw materials

4-Bromo-1H-pyrrole-2-carbaldehyde Preparation Products

4-Bromo-1H-pyrrole-2-carbaldehyde Letteratura correlata

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

931-33-9 (4-Bromo-1H-pyrrole-2-carbaldehyde) Prodotti correlati

- 1160247-29-9(tert-butyl 6-bromo-2-oxo-spiro[indoline-3,4-piperidine]-1-carboxylate)

- 2228309-78-0(2-(2-ethynylphenyl)propan-2-amine)

- 1822789-22-9(Benzyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate)

- 2229005-36-9(4-(5-bromo-2-methoxypyridin-3-yl)butan-2-amine)

- 2803856-51-9(tert-butyl N-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)methyl-N-methylcarbamate)

- 1260797-15-6(4-(azetidin-3-yl)-1H-indole)

- 2137091-04-2(1-(6r,9r)-9-amino-1-oxa-4-azaspiro5.5undecan-4-ylethan-1-one)

- 1240528-17-9(4-methyl-2-(4-piperidyl)thiazole;dihydrochloride)

- 2013847-32-8(tert-butyl N-[1-(2-oxobut-3-en-1-yl)cyclopropyl]carbamate)

- 128851-98-9(5-chloro-1-benzothiophene-2-sulfonyl chloride)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:931-33-9)4-Bromo-1H-pyrrole-2-carbaldehyde

Purezza:99%

Quantità:100g

Prezzo ($):341.0